molecular formula C16H18BrN3OS B1244860 14-Methyleudistomin C

14-Methyleudistomin C

Cat. No. B1244860
M. Wt: 380.3 g/mol
InChI Key: UXXSAQIRPRDAQT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Methyleudistomin C is a natural product found in Eudistoma with data available.

Scientific Research Applications

Cytotoxic Activity

14-Methyleudistomin C, derived from the marine ascidian Eudistoma gilboverde, has shown notable cytotoxic activity against human tumor cell lines. In research by (Rashid, Gustafson, & Boyd, 2001), it demonstrated potent cytotoxic effects, with IC50 values of less than 1.0 μg/mL against four different human tumor cell lines. This suggests its potential application in cancer research and treatment, particularly in the development of novel anti-cancer compounds.

Neurological Diseases

While 14-Methyleudistomin C itself may not have direct applications in neurological diseases, studies on related compounds and proteins provide insights into potential research directions. For example, studies on 14-3-3 proteins have explored their role in diagnosing and understanding Creutzfeldt-Jakob disease (CJD), a rare and fatal brain disorder. Research by (Lemstra et al., 2000) and others have highlighted the diagnostic significance of 14-3-3 proteins in CJD. Although not directly related to 14-Methyleudistomin C, such studies underline the importance of biochemical markers in neurological research.

Radiocarbon Dating Techniques

Research involving radiocarbon dating, particularly using carbon-14 (14C), has advanced our understanding of historical and geological timelines. Studies like those by (Fairbanks et al., 2005) have extended radiocarbon calibration curves, enhancing the accuracy of dating techniques. While this research doesn't involve 14-Methyleudistomin C directly, it exemplifies the use of carbon-14 in scientific applications, potentially inspiring methodologies for researching 14-Methyleudistomin C and similar compounds.

properties

Product Name

14-Methyleudistomin C

Molecular Formula

C16H18BrN3OS

Molecular Weight

380.3 g/mol

IUPAC Name

5-bromo-1-[(1S)-1-(dimethylamino)-2-methylsulfanylethyl]-9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C16H18BrN3OS/c1-20(2)11(8-22-3)16-15-9(6-7-18-16)13-10(19-15)4-5-12(21)14(13)17/h4-7,11,19,21H,8H2,1-3H3/t11-/m1/s1

InChI Key

UXXSAQIRPRDAQT-LLVKDONJSA-N

Isomeric SMILES

CN(C)[C@H](CSC)C1=NC=CC2=C1NC3=C2C(=C(C=C3)O)Br

Canonical SMILES

CN(C)C(CSC)C1=NC=CC2=C1NC3=C2C(=C(C=C3)O)Br

synonyms

14-methyleudistomidin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.